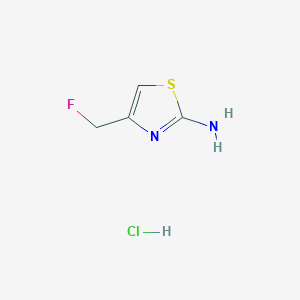

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoromethyl group attached to the thiazole ring, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride typically involves the introduction of a fluoromethyl group into the thiazole ring. One common method is the reaction of 2-aminothiazole with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to be utilized in the construction of more complex thiazole derivatives, which are essential in developing new pharmaceuticals and agrochemicals.

Reactivity and Transformation

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield dihydrothiazole derivatives.

- Substitution : The fluoromethyl group can be replaced with other functional groups through nucleophilic substitution.

These reactions demonstrate the compound's versatility as a precursor in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial activity. This compound has been studied for its potential effectiveness against various pathogens, including Mycobacterium tuberculosis, a significant global health concern . The structural modifications introduced by the fluoromethyl group enhance its biological activity compared to other thiazole compounds.

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate. Its ability to interact with specific molecular targets suggests potential therapeutic applications. The fluoromethyl group may enhance binding affinity to enzymes or receptors, thereby modulating their activity. Ongoing research aims to elucidate these mechanisms further.

Industrial Applications

Agrochemical Development

In the agricultural sector, this compound is utilized in the development of agrochemicals. Its efficacy as a pesticide or herbicide precursor is under investigation, leveraging its biological properties to improve crop protection strategies.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

2-Aminothiazole: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.

4-Methyl-1,3-thiazol-2-amine: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical properties.

Uniqueness: The presence of the fluoromethyl group in 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride imparts unique reactivity and binding properties, making it valuable in various research and industrial applications.

Actividad Biológica

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. Thiazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring substituted with a fluoromethyl group. This structural modification can influence the compound's biological activity by enhancing its lipophilicity and modifying its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-(Fluoromethyl)-1,3-thiazol-2-amine have shown efficacy against various strains of influenza virus. A study comparing several aminothiazole derivatives revealed that certain substitutions within the thiazole ring led to enhanced antiviral activity comparable to standard antiviral agents like oseltamivir .

Antibacterial Activity

The antibacterial potential of this compound has been investigated against a range of bacterial pathogens. Research indicates that thiazole derivatives can effectively inhibit the growth of Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) demonstrating promising results . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.

Antifungal Activity

In addition to antibacterial properties, derivatives of thiazoles have shown antifungal activity. Compounds possessing similar structures have been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating significant inhibition rates . The presence of halogen substituents in the phenyl ring is often correlated with increased antifungal activity.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Key findings from SAR studies indicate:

- Electronegative Substituents : The presence of electronegative groups (e.g., fluorine) enhances antimicrobial activity.

- Positioning of Functional Groups : The location and nature of substituents on the thiazole ring significantly affect potency and selectivity against various pathogens.

Propiedades

IUPAC Name |

4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZTPAWUNUZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.